3-Chloro-4-(3-fluorobenzyloxy)aniline
説明
Contextualizing 3-Chloro-4-(3-fluorobenzyloxy)aniline within Contemporary Chemical Sciences
In the broader context of chemical sciences, this compound is recognized as a highly functionalized synthetic intermediate. guidechem.com Its structure is a composite of several key chemical motifs that are of significant interest in drug design and discovery. The aniline (B41778) moiety provides a reactive site for forming amide or amine linkages, which are ubiquitous in pharmaceutical compounds.
The specific substitution pattern on the aniline ring, featuring a chlorine atom and a benzyloxy ether group, is critical. The chlorine atom, an electron-withdrawing group, modulates the electronic properties and reactivity of the aniline. The 4-(3-fluorobenzyloxy) group is a lipophilic substituent that can influence the pharmacokinetic profile of a final drug molecule, potentially enhancing its ability to cross cell membranes. The fluorine atom on the benzyl (B1604629) group is a common feature in modern pharmaceuticals, often introduced to improve metabolic stability and binding affinity to biological targets. acs.org
The compound's utility is primarily as a precursor, meaning its value lies in its ability to be readily incorporated into more complex molecular architectures. guidechem.com Various synthetic routes have been developed for its preparation, often involving the nucleophilic substitution of a chloronitrobenzene derivative followed by the reduction of the nitro group to form the aniline. guidechem.com
Significance of this compound in Medicinal Chemistry Research
The paramount significance of this compound in medicinal chemistry stems from its role as a key intermediate in the synthesis of kinase inhibitors. guidechem.comchemicalbook.com Protein kinases are a class of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. acs.orgnih.gov Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research over the past three decades. scielo.br
The most prominent application of this compound is in the industrial synthesis of Lapatinib. chemicalbook.com Lapatinib is a potent, orally active dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). In the synthesis of Lapatinib, the aniline nitrogen of this compound is coupled with a substituted quinazoline (B50416) core, forming the final drug substance.
Beyond Lapatinib, research has demonstrated the utility of this aniline derivative in the creation of other novel kinase inhibitors. For instance, it has been used as a foundational scaffold to design and synthesize a series of 4-anilino-6-(3-substituted-phenoxy)pyrimidine derivatives. These compounds were evaluated for their potential to dually inhibit EGFR and ErbB-2 tyrosine kinases, with several candidates showing significant inhibitory activity. This highlights the versatility of the this compound scaffold in generating new potential therapeutic agents.
The structural features of this aniline are well-suited for kinase inhibitor design. The substituted aniline portion often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase enzyme at the ATP-binding site. cambridge.org The benzyloxy tail extends into other regions of the ATP pocket, where specific substitutions can be tailored to achieve selectivity and potency for a particular kinase target.
Historical Overview of Research Involving this compound
Research involving this compound emerged in the early 2000s, coinciding with a period of intense research and development in the field of targeted cancer therapies, particularly kinase inhibitors. guidechem.com Its synthesis and use are intrinsically linked to the development of Lapatinib.
Early patent literature from the mid-2000s details the synthesis of this compound as a necessary precursor for novel quinoline-based kinase inhibitors. For example, a 2005 patent application describes the preparation of 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene and its subsequent reduction to this compound. googleapis.com This aniline was then used to construct a range of compounds designed to inhibit HER-2 and EGFR. googleapis.com
The development of this intermediate was driven by the need for a reliable and scalable synthetic route to produce Lapatinib and related compounds for clinical trials and eventual commercialization. Various synthetic methodologies have since been published in patents, aiming to improve the efficiency, safety, and cost-effectiveness of its production. google.com The history of this compound is therefore not one of a standalone discovery, but rather a crucial step in the successful development of a major anticancer drug, which in turn has spurred further research into its potential for creating other novel therapeutics.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFEYDGZDPAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427603 | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-26-0 | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202197260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 4 3 Fluorobenzyloxy Aniline
Multi-Step Synthesis Strategies for 3-Chloro-4-(3-fluorobenzyloxy)aniline
The synthesis of this compound is typically achieved through multi-step pathways that build the molecule by forming its core ether linkage and establishing the final amine functional group. These strategies are designed to ensure high yield and purity through controlled reaction sequences. A common approach involves the nucleophilic substitution of a phenol (B47542) derivative with a fluorobenzyl halide, followed by the modification of another functional group on the aromatic ring to yield the desired aniline (B41778) product. guidechem.com
Precursor Selection and Derivatization Routes
One synthetic route begins with 3-Chloro-4-hydroxyaniline. In this pathway, the hydroxyl group of the starting material is targeted for etherification. This method directly utilizes a precursor that already contains the required chloro- and amino-substituents in the correct positions on the benzene (B151609) ring. The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion, which then reacts with a suitable benzyl (B1604629) halide.
The ether linkage is typically formed by reacting the chosen phenolic precursor with a 3-fluorobenzyl halide, such as 3-fluorobenzyl bromide. google.com This reaction is a classic example of a nucleophilic substitution, where the oxygen atom of the phenoxide attacks the benzylic carbon of the 3-fluorobenzyl halide, displacing the halide ion and forming the desired ether bond. The presence of the fluorine atom on the benzyl ring is generally stable throughout this process.
An alternative and widely documented strategy involves starting with 2-Chloro-4-nitrophenol and 1-(bromomethyl)-3-fluorobenzene (a synonym for 3-fluorobenzyl bromide). google.com This multi-step process can be summarized as follows:
Etherification: The hydroxyl group of 2-Chloro-4-nitrophenol reacts with 1-(bromomethyl)-3-fluorobenzene under basic conditions to form the intermediate compound, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene. google.comgoogleapis.com
Reduction: The nitro group of the intermediate is then reduced to an amine (NH2) functional group. A documented method for this reduction uses zinc dust in the presence of aqueous ammonium (B1175870) chloride and ethanol (B145695) to yield the final product, this compound. googleapis.com
This route is often favored as it avoids potential side reactions that could involve the aniline group if it were present during the etherification step.
Table 1: Summary of Synthetic Routes
| Route | Starting Material 1 | Starting Material 2 | Key Intermediate | Final Step |
|---|---|---|---|---|
| A | 3-Chloro-4-hydroxyaniline | 3-Fluorobenzyl Bromide | N/A (Direct Synthesis) | Etherification |
Ammonolysis Reactions in this compound Synthesis
Ammonolysis presents a direct route to forming the aniline functional group. One patented method involves a three-step process where the final step is an ammonolysis reaction. google.com In this synthesis, the precursor 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene undergoes reaction with a 25% aqueous ammonia (B1221849) solution in an ethanol solvent. google.com The reaction is conducted at a moderate temperature of 60°C for 12 hours to yield this compound. google.com This approach is noted for its gentle reaction conditions and avoidance of noble metal catalysts, which can be advantageous for cost and industrial scale-up. google.com
Alternative ammonolysis strategies in related syntheses sometimes employ higher pressures and temperatures in the presence of copper-based catalysts to facilitate the amination of aryl halides. google.com
Table 1: Conditions for Ammonolysis Synthesis
| Parameter | Condition | Source |
|---|---|---|
| Precursor | 1-bromo-2-chloro-4-((3-fluorobenzyl)oxy)benzene | google.com |
| Reagents | 25% Ammoniacal liquor, Ethanol | google.com |
| Temperature | 60 °C | google.com |
| Reaction Time | 12 hours | google.com |
Reduction Strategies for Nitro Precursors to Yield this compound
A prevalent and widely documented strategy for synthesizing this compound involves the reduction of its corresponding nitro precursor, 1-chloro-2-(3-fluorobenzyloxy)-4-nitrobenzene. guidechem.com This transformation is a critical final step in many synthetic routes, and various reducing agents and systems have been employed to achieve high efficiency and selectivity.
Common reduction methods include the use of metals in acidic or neutral media. One specific example involves the use of zinc dust in the presence of aqueous ammonium chloride and ethanol. googleapis.com The reaction is stirred at 40-50°C for at least two hours to complete the reduction. googleapis.com Other classical methods, often applied to structurally similar compounds, utilize iron powder in acetic acid or stannous chloride (SnCl₂). semanticscholar.orgnih.gov Stannous chloride, in particular, is recognized for its mild reaction conditions while being effective for large-scale preparations. semanticscholar.org
Table 2: Comparison of Metal-Based Reduction Strategies for Nitro Precursors
| Reducing System | Substrate (or Analogue) | Conditions | Key Features | Source |
|---|---|---|---|---|
| Zinc / NH₄Cl | 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene | Ethanol, 40-50 °C | Direct precursor reduction | googleapis.com |
| Iron / Acetic Acid | 4-benzyloxy-3-chloronitrobenzene | Reflux | Classic, cost-effective method | semanticscholar.orgnih.gov |
| SnCl₂ | 4-benzyloxy-3-chloronitrobenzene | Not specified | Mild conditions, suitable for scale-up | semanticscholar.org |
Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. For the synthesis of analogous anilines, palladium on activated carbon (Pd/C) is a frequently used catalyst. semanticscholar.org The reaction is typically carried out under a hydrogen atmosphere (e.g., 20 psi) at ambient temperature. semanticscholar.org However, careful control of the reaction conditions is necessary to prevent potential side reactions such as debenzylation (cleavage of the benzyl ether) and dechlorination. semanticscholar.org
Another effective catalyst system employs platinum on carbon (Pt/C). In the synthesis of the related compound 3-chloro-4-fluoroaniline (B193440) from its nitro precursor, a 1% Pt/C catalyst is used under a hydrogen atmosphere (0.1-5 MPa) at 50-100°C. google.com This method is highlighted for its high conversion rate, yield, and selectivity, with product purity reaching over 99.5%. google.com
Practical and Scalable Synthesis Methods for this compound
For industrial production, synthesis methods must be practical, safe, and scalable. The ammonolysis route, which operates at moderate temperatures and atmospheric pressure without expensive catalysts, is presented as a method that can be applied to mass production due to its simple process and high yield. google.com
Similarly, reduction of the nitro precursor using reagents like stannous chloride or iron powder is considered suitable for kilogram-scale synthesis. semanticscholar.org These methods often use readily available, low-cost reagents and avoid the complexities and safety concerns associated with high-pressure hydrogenation. semanticscholar.org The reduction with zinc dust and ammonium chloride also provides a direct and scalable pathway. googleapis.com
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of advanced techniques that are not only efficient but also environmentally benign. This includes the use of novel catalyst systems and designing routes that minimize waste and avoid hazardous materials.
Catalyst Systems in this compound Synthesis
The choice of catalyst is critical in the synthesis of this compound and its precursors.
Hydrogenation Catalysts : Noble metals are highly effective for the reduction of nitro groups. Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are standard choices that offer high efficiency and selectivity. semanticscholar.orggoogle.com
Coupling Catalysts : The initial formation of the ether linkage often relies on transition metal catalysts. Industrial preparations may employ palladium or copper catalysts in Buchwald-Hartwig or Ullmann-type coupling reactions to construct the benzyloxy bond. guidechem.com
Table 3: Catalyst Systems in Synthesis
| Catalyst | Reaction Type | Purpose | Source |
|---|---|---|---|
| Pd/C | Catalytic Hydrogenation | Reduction of nitro group | semanticscholar.org |
| Pt/C | Catalytic Hydrogenation | Reduction of nitro group | google.com |
| Palladium/Copper | Buchwald-Hartwig/Ullmann Coupling | Formation of ether linkage | guidechem.com |
Environmentally Benign Synthetic Routes for this compound
Green chemistry principles are increasingly being applied to pharmaceutical intermediate synthesis. Several of the established routes for this compound incorporate environmentally friendly aspects.
The ammonolysis method described in patent CN106631715A is positioned as beneficial to environmental protection because it circumvents the need for mixed-acid nitration and does not use noble metal catalysts. google.com Furthermore, a catalytic hydrogenation process for a similar compound that uses water as a solvent or is performed without any organic solvent demonstrates a significant step towards a greener process by reducing volatile organic compound (VOC) emissions. google.com
An advanced and metal-free approach for nitro group reduction involves the use of trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. beilstein-journals.org This method proceeds under mild conditions and offers wide applicability, presenting a potentially greener alternative to traditional metal-based reductions. beilstein-journals.org
Analytical Methodologies for 3 Chloro 4 3 Fluorobenzyloxy Aniline
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of pharmaceutical intermediates due to their high resolution, sensitivity, and quantitative accuracy.
While direct UV detection is common for aromatic compounds, HPLC coupled with fluorescence detection offers significantly enhanced sensitivity and selectivity for certain analytes. For primary amines like 3-Chloro-4-(3-fluorobenzyloxy)aniline, which are not natively fluorescent, this often involves a chemical derivatization step to attach a fluorophore to the molecule.
Precolumn derivatization is a technique where the analyte is chemically modified prior to its introduction into the HPLC system. researchgate.net Fluorescamine (B152294) is a highly specific derivatizing agent that reacts rapidly with primary amines to form intensely fluorescent pyrrolinone-type products. sigmaaldrich.comwikipedia.org The reagent itself is non-fluorescent, and its hydrolysis products are also non-fluorescent, which minimizes background interference and leads to very low detection limits. sigmaaldrich.comnih.gov
The reaction between this compound and fluorescamine would proceed under mild, basic conditions (typically a borate (B1201080) buffer), instantly converting the primary amine group (-NH2) into a highly fluorescent derivative. This allows for the sensitive detection of the compound. The resulting derivative can then be separated from excess reagent and other sample components using a reversed-phase HPLC column (e.g., a C18 column). nih.gov The fluorescence is typically monitored with an excitation wavelength around 380-390 nm and an emission wavelength of approximately 470-480 nm. wikipedia.org
Any quantitative analytical method must be validated to demonstrate its suitability for the intended purpose. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). rjptonline.orgmedwinpublishers.com For an HPLC method for this compound, the key validation parameters would include linearity, limit of quantitation (LOQ), and recovery (a measure of accuracy). nih.gov
Based on validated HPLC methods for related aromatic amines and pharmaceutical compounds, the expected performance parameters are summarized below. nih.govresearchgate.netijpsr.com
| Parameter | Typical Specification/Range | Description |
| Linearity (r²) | ≥ 0.999 | Demonstrates a direct proportional relationship between analyte concentration and detector response over a specified range. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. For impurities, this is critical. ijpsr.com |
| Accuracy (Recovery) | 98.0% - 102.0% | Measures the closeness of the test results to the true value, typically assessed by spiking a placebo with known amounts of the analyte at different concentration levels. nih.gov |
| Precision (RSD%) | ≤ 2.0% | Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). rjptonline.org |
This table presents typical validation parameters based on established HPLC methodologies for related pharmaceutical compounds. Specific values would need to be established during the formal validation of a method for this compound.
As an intermediate in the synthesis of Lapatinib, controlling the impurity profile of this compound is critical. pharmaffiliates.comdaicelpharmastandards.com The presence of impurities, even at trace levels, can affect the quality, safety, and yield of the final API. veeprho.com Impurity profiling involves the identification and quantification of each individual impurity present in the substance.
A stability-indicating reversed-phase HPLC method, typically with UV or mass spectrometry (MS) detection, is the standard approach for impurity profiling. ijpsr.com Such a method must be capable of separating the main component from all potential impurities, which may include:
Unreacted starting materials.
Intermediates from preceding synthesis steps.
By-products from side reactions.
Degradation products formed during synthesis or storage.
For Lapatinib-related substances, HPLC methods have been developed that achieve low limits of detection and quantification, often in the range of 0.01-0.03 µg/mL, allowing for the control of impurities at levels below 0.10%. ijpsr.comijpsr.com The analytical control for such intermediates is stringent, with specified limits for known impurities, unknown impurities, and total impurities, often controlled to levels below 0.05% for any potentially genotoxic impurities. veeprho.com
High-Performance Liquid Chromatography (HPLC) with Fluorimetric Detection
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the structural confirmation and identification of chemical compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be used for unambiguous structure elucidation.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons on both benzene (B151609) rings, a characteristic singlet for the benzylic methylene (B1212753) (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | Resonances for all 13 unique carbon atoms, including those in the aromatic rings, the benzylic carbon, and carbons bonded to heteroatoms (Cl, F, O, N). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the ether linkage, C-H stretching of the aromatic and methylene groups, and C-Cl and C-F stretching vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the compound's molecular weight (approx. 251.68 g/mol ). The isotopic pattern of the molecular ion peak would clearly show the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). nih.gov |
This table describes the expected spectroscopic features for this compound based on its chemical structure. Experimental data would be required for definitive confirmation.
Pharmacological and Biological Research Applications of 3 Chloro 4 3 Fluorobenzyloxy Aniline Derivatives
Structure-Activity Relationship (SAR) Studies Incorporating 3-Chloro-4-(3-fluorobenzyloxy)aniline Analogues
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been pivotal in optimizing their function as kinase inhibitors.
The 3-chloro-4-(3-fluorobenzyloxy)anilino group is a key structural feature in a class of potent kinase inhibitors. This specific moiety is designed to occupy the ATP-binding pocket of protein kinases, such as the epidermal growth factor receptor (EGFR). The aniline (B41778) portion of the molecule forms critical hydrogen bonds with the hinge region of the kinase domain, a common interaction for anilino-quinazoline and related inhibitors. nih.gov
In a series of pyrimidine derivatives designed based on the structure of Lapatinib, the 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] core was maintained as the primary pharmacophore responsible for binding to the kinase active site. nih.gov The chlorine and fluorobenzyloxy substitutions on the aniline ring are crucial for optimizing binding affinity and selectivity. The 3-chloro group, in particular, is a common feature in potent 4-anilinoquinazoline inhibitors, where it often provides favorable interactions within a specific pocket of the enzyme. nih.gov The entire moiety serves as an anchor, positioning the rest of the molecule to make additional contacts and thereby enhance inhibitory activity. nih.gov
Starting with the core 4-[3-chloro-4-(3-fluorobenzyloxy)anilino] structure, researchers have introduced various substituents at other positions to probe their effect on biological activity. In a study involving 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, modifications were made to the phenoxy group at the 6-position of the pyrimidine ring. nih.gov
The introduction of different functional groups at this position led to significant variations in the inhibition of EGFR and ErbB-2 kinases. For instance, incorporating groups capable of forming covalent bonds or additional hydrogen bonds, such as acrylamide and cyanoacetamide, resulted in compounds with potent dual kinase inhibition. nih.gov Specifically, the derivative containing a 3-acrylamidophenoxy group showed significant inhibitory activity. This suggests that extending the molecule from the pyrimidine core into solvent-exposed regions can be a successful strategy for enhancing potency. The data indicates that the nature of the substituent on the phenoxy ring directly modulates the compound's ability to inhibit its target kinases. nih.gov
Investigating Dual EGFR/ErbB-2 Kinase Inhibition by Derivatives
The epidermal growth factor receptor (EGFR, also known as ErbB-1) and its family member ErbB-2 are key drivers of cell proliferation and are often overexpressed or mutated in various cancers. nih.gov Consequently, developing dual inhibitors that can simultaneously target both kinases is a major goal in cancer drug discovery. Derivatives of this compound have been synthesized and evaluated for this specific purpose. nih.gov
The inhibitory potential of newly synthesized compounds is typically quantified using in vitro enzymatic assays, which measure the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC50 value). A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were tested for their ability to inhibit both EGFR and ErbB-2. nih.gov
Several compounds from this series demonstrated potent dual inhibition with IC50 values in the nanomolar range. The most active compounds featured specific substitutions on the phenoxy ring, highlighting the importance of these modifications for achieving high potency. nih.gov
Table 1: In Vitro Kinase Inhibition by this compound Derivatives
| Compound Name | EGFR IC50 (nM) | ErbB-2 IC50 (nM) |
|---|---|---|
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 | 29 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 | 38 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 61 | 42 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | 65 | 79 |
Data sourced from a study on pyrimidine derivatives. nih.gov
Beyond enzymatic assays, it is crucial to determine if the kinase inhibitors can suppress the growth of cancer cells. The antiproliferative activity of the this compound derivatives was evaluated against human cancer cell lines known to overexpress the target kinases, such as the A431 (epidermoid carcinoma, high EGFR expression) and SKOV-3 (ovarian adenocarcinoma, high ErbB-2 expression) cell lines. nih.gov
The results from these cellular assays generally correlated with the enzymatic inhibition data, where potent dual kinase inhibitors also effectively halted the proliferation of these cancer cells. This demonstrates that the enzymatic inhibition observed in vitro translates into a desired biological effect at the cellular level. nih.gov
Table 2: Antiproliferative Activity of Selected Derivatives
| Compound Name | A431 IC50 (µM) | SKOV-3 IC50 (µM) |
|---|---|---|
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 0.45 | 0.51 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 0.52 | 0.63 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 0.68 | 0.75 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | 0.71 | 0.82 |
Data sourced from a study on pyrimidine derivatives. nih.gov
Mechanistic Studies of Action of this compound-derived Compounds
The mechanism of action for this class of compounds is rooted in their design as ATP-competitive inhibitors. nih.govnih.gov Protein kinases function by transferring a phosphate group from ATP to a substrate protein. Kinase inhibitors derived from the this compound scaffold are designed to mimic the adenine portion of ATP, allowing them to bind to the ATP-binding pocket of EGFR and ErbB-2. nih.gov
By occupying this site, the inhibitors prevent ATP from binding, thereby blocking the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival. The 4-anilinoquinazoline and related pyrimidine structures are well-established frameworks for achieving competitive inhibition of ATP. nih.gov The potent activity of the derivatives, designed based on the Lapatinib skeleton, strongly supports this mechanism of action, where the core anilino-pyrimidine structure anchors the molecule in the ATP-binding site, leading to the inhibition of kinase activity. nih.gov
Exploration of Downstream Signaling Pathways
The primary mechanism of action for derivatives of this compound involves the inhibition of the epidermal growth factor receptor (EGFR, also known as ErbB-1) and Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB-2). echemi.comcancer-research-network.com These receptors are part of the ErbB family of receptor tyrosine kinases, which play a crucial role in regulating cell growth, survival, and differentiation. cancer-research-network.comnih.gov
Upon activation by ligands, these receptors form homodimers or heterodimers, leading to the autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which are central to promoting cell proliferation and survival. nih.govfrontiersin.org
Derivatives of this compound are designed to act as ATP-competitive inhibitors, binding to the intracellular kinase domains of EGFR and HER2. cancer-research-network.comnih.gov This binding action blocks the autophosphorylation of the receptors, thereby preventing the activation of the downstream MAPK and PI3K/Akt signaling cascades. cancer-research-network.comnih.govnih.gov The result is an induction of G1 cell cycle arrest and an increase in apoptosis (programmed cell death) in cancer cells that overexpress these receptors. cancer-research-network.comnih.gov
A study involving a series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives demonstrated significant dual inhibitory activity against both EGFR and ErbB-2 kinases. nih.gov The potency of these compounds highlights the effectiveness of the this compound scaffold in designing dual kinase inhibitors.
Table 1: Inhibitory Activity of Selected this compound Derivatives
| Compound Name | EGFR IC₅₀ (nM) | ErbB-2 IC₅₀ (nM) |
|---|---|---|
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine | 37 | 29 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-cyanoacetamidophenoxy)pyrimidine | 48 | 38 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-{3-[6-(4-amino)pyrimidinyl]amino) phenoxy}pyrimidine | 61 | 42 |
| 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-phenoxyacetamidophenoxy)pyrimidine | 65 | 79 |
Potential Therapeutic Applications of this compound Derivatives in Disease States
The ability of this compound derivatives to inhibit EGFR and HER2 signaling pathways makes them significant candidates for investigation in various cancers where these pathways are overactive. cancer-research-network.comnih.gov
The therapeutic potential of these derivatives is most prominently illustrated by Lapatinib, which is synthesized from the parent aniline compound. echemi.compharmaffiliates.com
Non-Small Cell Lung Cancer (NSCLC): The EGFR signaling pathway is a key driver in some forms of NSCLC. nih.gov While dual EGFR/HER2 inhibitors like Lapatinib have been investigated, their efficacy as a monotherapy in unselected NSCLC populations has been limited. aacrjournals.orgnih.gov However, research suggests that in NSCLC cells with genomic amplification of both EGFR and HER-2, Lapatinib can significantly reduce cell proliferation, induce apoptosis, and decrease tumor size in preclinical models. nih.gov Studies into its use in combination with other agents may be warranted. nih.gov
Ovarian Cancer: Research has explored the use of EGFR/HER2 inhibitors in ovarian cancer. nih.gov Studies have shown that Lapatinib can induce apoptosis in ovarian cancer cells by triggering mitochondrial fragmentation and activating the mROS-HtrA2/Omi pathway. imrpress.com Furthermore, some derivatives of this compound have been tested against ovarian cancer cell lines, such as SKOV-3, demonstrating antiproliferative activity. nih.gov In paclitaxel-resistant ovarian cancer cells that overexpress P-glycoprotein (P-gp), Lapatinib has shown a synergistic anticancer effect when combined with paclitaxel. plos.orgaacrjournals.org The combination of Lapatinib with a PARP inhibitor has also been found to synergistically suppress ovarian cancer cell proliferation and induce apoptosis. nih.gov
Pancreatic Cancer: EGFR is overexpressed in a high percentage of pancreatic tumors, and HER2 overexpression is also found in a subset of cases. nih.goveurekaselect.comnih.gov This has made them targets for therapeutic intervention. nih.govtandfonline.com Preclinical studies have indicated that Lapatinib has an anti-tumor effect on pancreatic cancer cells, and this effect is potentiated when combined with the chemotherapy agent S-1. nih.gov However, clinical trials investigating Lapatinib in combination with chemotherapy agents like gemcitabine or capecitabine for advanced or metastatic pancreatic cancer have been disappointing, failing to demonstrate a significant survival benefit. nih.govnpcf.usascopubs.orgasco.org
Table 2: Summary of Research Applications in Oncology
| Cancer Type | Primary Molecular Target(s) | Key Research Findings | Relevant Cell Lines/Models |
|---|---|---|---|
| Breast Cancer | HER2 (ErbB-2), EGFR | Lapatinib is used for HER2-positive metastatic disease; improves survival in patients with HER2-positive circulating tumor cells. komen.orgascopost.com | HER2-overexpressing xenografts |
| Non-Small Cell Lung Cancer | EGFR, HER2 | Lapatinib shows activity against cells with EGFR/HER-2 amplification but limited efficacy as monotherapy in broader populations. nih.govnih.gov | A549 |
| Ovarian Cancer | EGFR, HER2 | Induces apoptosis via mitochondrial pathways; shows synergy with paclitaxel in resistant cells and with PARP inhibitors. nih.govimrpress.comaacrjournals.org | SKOV-3, TOV-21G, OVCAR-3 |
| Stomach Cancer | HER2, EGFR | Inhibits cell proliferation in HER2-amplified cell lines but failed to improve overall survival in large clinical trials. nih.govjwatch.org | NCI-N87, OE19, KATO III, AGS |
| Pancreatic Cancer | EGFR, HER2 | Shows preclinical anti-tumor effects but has not demonstrated significant clinical benefit in phase II trials. nih.govnih.govascopubs.org | Pancreatic cancer xenografts |
Toxicological and Environmental Considerations in Research
Assessment of Genotoxic Impurities Derived from 3-Chloro-4-(3-fluorobenzyloxy)aniline
This compound is itself considered a potential genotoxic impurity (PGI) in the synthesis of active pharmaceutical ingredients (APIs). Genotoxic impurities are compounds that can cause damage to DNA, potentially leading to mutations and cancer. canada.ca The assessment of such impurities is a critical aspect of pharmaceutical development and is guided by international regulations, such as the ICH M7 guideline. nih.gov
The primary concern with aromatic amines, such as this compound, is their potential to be metabolized into reactive intermediates that can bind to DNA. The assessment of genotoxicity for this compound and any of its derivatives involves a combination of computational and experimental methods.
Computational Assessment (in silico):
Quantitative Structure-Activity Relationship (QSAR) models are widely used as a first step to predict the genotoxic potential of a chemical based on its structure. nih.govnih.gov For aromatic amines, specific QSAR models have been developed to discriminate between mutagenic and non-mutagenic compounds. nih.govacs.org These models analyze structural fragments and physicochemical properties to identify alerts for genotoxicity. The presence of the aniline (B41778) moiety in this compound is a well-known structural alert for mutagenicity. imrpress.com
Experimental Assessment (in vitro):
The most common experimental assay for assessing mutagenicity is the bacterial reverse mutation assay, also known as the Ames test. europeanpharmaceuticalreview.comaniara.com This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by a chemical. d-nb.info While specific Ames test results for this compound are not publicly available, it is a standard test that would be conducted to confirm or refute the in silico predictions. europeanpharmaceuticalreview.comd-nb.info A positive result in an Ames test would classify the compound as a genotoxic impurity, requiring strict control measures to limit its presence in the final drug product. indexcopernicus.com
The Threshold of Toxicological Concern (TTC) is a key concept in the risk assessment of genotoxic impurities. For most genotoxic impurities, a TTC of 1.5 µ g/day is considered to be associated with a negligible cancer risk. nih.gov This value is used to establish acceptable intake limits for such impurities in pharmaceuticals.
| Assessment Method | Description | Relevance to this compound |
| QSAR (in silico) | Computational models that predict toxicity based on chemical structure. | The aromatic amine structure is a known alert for genotoxicity, making in silico prediction a crucial first step. nih.govimrpress.com |
| Ames Test (in vitro) | A bacterial assay to detect gene mutations. | Standard and widely accepted test to confirm the mutagenic potential of a compound. europeanpharmaceuticalreview.comaniara.com |
| TTC | A default acceptable intake for genotoxic impurities with unknown carcinogenic potential. | Used to set limits for the presence of this impurity in pharmaceutical products. nih.gov |
Environmental Fate and Pathways in Research Contexts
The environmental fate of this compound is of concern due to its GHS classification as being very toxic to aquatic life with long-lasting effects. tcichemicals.com Understanding its persistence, degradation, and potential for bioaccumulation is essential for managing waste streams from research laboratories.
Biodegradation Studies in Water and Soil
Aniline and its derivatives can be subject to both abiotic and biotic degradation processes in the environment. nih.gov The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the rate and pathway of degradation. Halogenated compounds are generally more resistant to biodegradation than their non-halogenated counterparts. nih.gov
In soil, aniline can be bound to soil particles, which can affect its bioavailability for microbial degradation. nih.gov The biodegradation of chloroanilines in soil and water is known to be carried out by various microorganisms. nih.gov The degradation pathways often involve hydroxylation of the aromatic ring, followed by ring cleavage. The persistence of aniline residues in pond water has been documented, highlighting the potential for long-term environmental presence. nih.gov
Bioaccumulation Potential in Aquatic and Terrestrial Systems
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration higher than that of the surrounding medium. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a greater potential for the chemical to accumulate in fatty tissues.
The predicted Log Kow for this compound is 3.4. nih.gov This value indicates a moderate potential for bioaccumulation. The bioconcentration factor (BCF) is another important parameter for assessing bioaccumulation in aquatic organisms. sfu.ca While an experimental BCF for this specific compound is not available, QSAR models can be used to predict the BCF based on the Log Kow and other molecular descriptors. nih.govnih.gov Generally, compounds with a Log Kow greater than 3 are considered to have a potential for bioaccumulation. wikipedia.org
Halogenated aromatic compounds, as a class, are known to be persistent and can bioaccumulate in the food chain. ut.ac.ir Therefore, it is prudent to consider that this compound may have the potential to bioaccumulate in both aquatic and terrestrial organisms.
| Parameter | Value/Indication | Implication for Environmental Fate |
| GHS Classification | Very toxic to aquatic life with long lasting effects. tcichemicals.com | Indicates a significant environmental hazard. |
| Predicted Log Kow | 3.4 nih.gov | Moderate potential for bioaccumulation in organisms. wikipedia.org |
| Biodegradation | Likely to be slow due to halogenation. | Potential for persistence in the environment. nih.gov |
Occupational Exposure and Safety in Research Laboratories
Given its potential genotoxicity and other hazardous properties, strict adherence to safety protocols is mandatory when handling this compound in a research laboratory setting.
Hazard Identification:
According to its Safety Data Sheet (SDS) and GHS classification, this compound presents the following hazards:
Harmful if swallowed tcichemicals.com
Suspected of causing genetic defects tcichemicals.com
May cause damage to organs through prolonged or repeated exposure tcichemicals.com
Very toxic to aquatic life with long lasting effects tcichemicals.com
Occupational Exposure Limits (OELs):
Currently, there is no specific Occupational Exposure Limit (OEL) established for this compound. In the absence of a specific OEL, a risk-based approach such as control banding is recommended. ccohs.cawikipedia.org Control banding is a method that matches a control measure (e.g., ventilation, containment) to a "band" of hazards. safetyandhealthmagazine.com Given the suspected genotoxicity of this compound, a high level of control would be appropriate. researchgate.net
For reference, the OELs for aniline, a structurally related parent compound, are:
OSHA PEL: 5 ppm (19 mg/m³) TWA [skin]
ACGIH TLV: 2 ppm (7.6 mg/m³) TWA [skin]
These values for aniline should be considered as a point of reference, and a more stringent approach should be taken for this compound due to its additional hazardous properties.
Safe Handling Procedures in a Research Laboratory:
The following handling procedures are essential to minimize exposure:
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
Hygiene Practices: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Waste Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Given its high aquatic toxicity, it is crucial to prevent its release into the environment.
| Safety Measure | Recommendation |
| Exposure Limit | No specific OEL; use control banding for high-potency compounds. ccohs.cawikipedia.org |
| Engineering Controls | Work in a chemical fume hood. |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. |
| Handling | Avoid creating dust. Prevent contact with skin, eyes, and clothing. |
| Disposal | Dispose of as hazardous waste; prevent environmental release. |
Q & A
Q. What is the optimized synthetic route for 3-chloro-4-(3-fluorobenzyloxy)aniline, and how is its purity validated?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol in the presence of potassium carbonate, yielding 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene.
- Step 2 : Reduction of the nitro group using Fe/NHCl to produce the target aniline derivative. The overall yield is 82%, with purity confirmed by TLC, melting point analysis, and H-NMR spectroscopy .
Q. What are the primary applications of this compound in pharmaceutical research?
this compound is a key intermediate in synthesizing tyrosine kinase inhibitors like lapatinib , which targets EGFR/HER2 pathways for cancer therapy. Its structural features enable further functionalization in quinazoline-based drug candidates .
Q. Which analytical methods are critical for characterizing this compound?
- TLC : Monitors reaction progress and purity.
- Melting Point : Validates consistency with literature values.
- H-NMR : Confirms substitution patterns (e.g., benzyloxy and chloro groups) and aromatic proton environments .
Advanced Research Questions
Q. How can conflicting data on reduction efficiency in nitro-to-amine conversions be addressed?
While Fe/NHCl is effective (82% yield), alternative reducing agents (e.g., catalytic hydrogenation with Pt/C) may improve selectivity and reduce byproducts. Comparative studies on reaction kinetics, solvent systems, and catalyst loading are recommended to optimize reproducibility .
Q. What are the environmental and safety considerations for handling this compound?
According to GHS classification, the compound is flagged for:
- Mutagenicity (Category 2) : Requires strict PPE and containment.
- Acute Toxicity (Category 4) : Avoid inhalation or dermal exposure.
- Aquatic Toxicity (Chronic 1) : Waste must be neutralized before disposal .
Q. How does structural modification of the benzyloxy group impact biological activity?
Replacing the 3-fluorobenzyl moiety with other substituents (e.g., pyridinyl or trifluoromethylphenoxy) alters steric and electronic properties, affecting binding affinity to kinase targets. Computational modeling (e.g., docking studies) and SAR analyses are essential for rational design .
Q. What strategies mitigate byproduct formation during the condensation step?
- Temperature Control : Maintain 80–90°C to minimize side reactions.
- Base Selection : KCO enhances nucleophilic substitution efficiency over weaker bases.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro-phenol intermediates .
Methodological Considerations
Q. How can crystallography tools like SHELXL improve structural validation?
SHELXL enables high-precision refinement of X-ray diffraction data, critical for resolving ambiguous substituent orientations in aromatic systems. Pairing it with ORTEP-3 for graphical representation ensures accurate 3D structural assignments .
Q. What are the challenges in scaling up this synthesis for preclinical studies?
Key issues include:
- Fe/NHCl Sludge Management : Replace with greener reductants (e.g., NaSO).
- Nitro Intermediate Stability : Avoid prolonged storage to prevent degradation.
- Purification : Column chromatography may be replaced with recrystallization for cost efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
